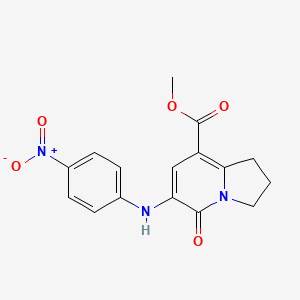![molecular formula C5H3IN4O2 B13116699 8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B13116699.png)
8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining pyrazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione typically involves the iodination of pyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione. This can be achieved through electrophilic substitution reactions using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Chemical Reactions Analysis
Types of Reactions: 8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atom can be oxidized or reduced.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution Products: Derivatives with different functional groups replacing the iodine atom.
Oxidation Products: Compounds with higher oxidation states of iodine.
Reduction Products: Compounds with lower oxidation states of iodine or deiodinated products.
Coupling Products: Biaryl or other coupled structures.
Scientific Research Applications
8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and explosives
Mechanism of Action
The mechanism of action of 8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. In materials science, its unique structure can contribute to the stability and performance of the resulting materials.
Comparison with Similar Compounds
8-Nitropyrazolo[1,5-a][1,3,5]triazine-2,4,7-triamine: Known for its energetic properties and used in explosives
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione: Utilized in various industrial applications, including as a cross-linking agent
Uniqueness: 8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione stands out due to the presence of the iodine atom, which imparts unique reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C5H3IN4O2 |
|---|---|
Molecular Weight |
278.01 g/mol |
IUPAC Name |
8-iodo-1H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C5H3IN4O2/c6-2-1-7-10-3(2)8-4(11)9-5(10)12/h1H,(H2,8,9,11,12) |
InChI Key |
QMKQIWPADKSQMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN2C(=C1I)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





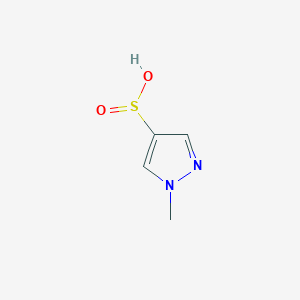

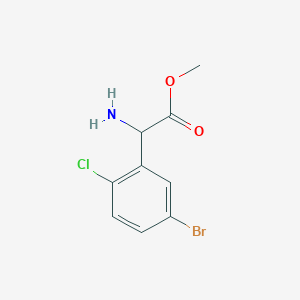
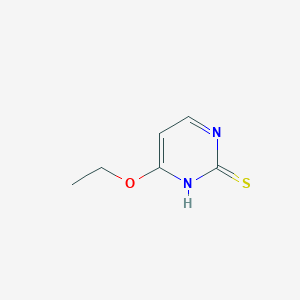
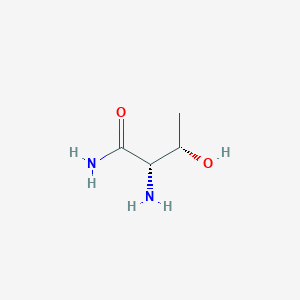




![4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13116705.png)
